

Dimethyl 5-methylisophthalate chemical properties

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Compound of Interest

Compound Name: *Dimethyl 5-methylisophthalate*

Cat. No.: *B100528*

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An In-Depth Technical Guide to the Chemical Properties and Applications of **Dimethyl 5-Methylisophthalate**

This guide provides a comprehensive technical overview of **Dimethyl 5-methylisophthalate**, tailored for researchers, chemists, and professionals in material science and drug development. It moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, emphasizing the causal relationships that govern its chemical behavior.

Core Chemical Identity and Properties

Dimethyl 5-methylisophthalate is an aromatic diester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 5, dictates its physical properties and chemical reactivity.

Nomenclature and Chemical Identifiers

A consistent and accurate identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	dimethyl 5-methylbenzene-1,3-dicarboxylate	N/A
CAS Number	17649-58-0	[1][2]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1][3]
Molecular Weight	208.21 g/mol	[1][3]
SMILES	<chem>O=C(OC)C1=CC(C)=CC(C(=O)C)=O=C1</chem>	[1]
InChI Key	DWLNVWOJNQXRLG-UHFFFAOYSA-N	[3]

Physicochemical Properties

The physical state and solubility parameters are fundamental for designing experimental conditions, including reaction solvent selection and purification methods.

Property	Value	Notes
Appearance	Solid	Inferred from storage recommendations.
Purity	Typically available at ≥95% - 98%	[2][3]
Storage	Sealed in a dry environment at room temperature	[1]
Solubility	Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane; low solubility in water.	Based on the properties of similar aromatic esters.[4][5]

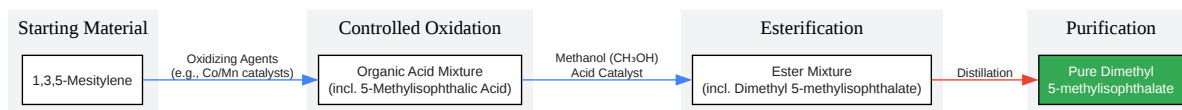
Note: Specific experimental data for melting point and boiling point are not readily available in the reviewed literature. These properties would be determined by standard laboratory procedures.

Synthesis and Mechanistic Insights

The preparation of high-purity **Dimethyl 5-methylisophthalate** is a multi-step process that leverages the principles of selective oxidation and classical esterification. A common and effective route begins with 1,3,5-trimethylbenzene (mesitylene).

Synthetic Pathway Overview

The synthesis capitalizes on the differential reactivity of the methyl groups on the mesitylene ring. By controlling the reaction conditions, two of the three methyl groups are oxidized to carboxylic acids. The resulting mixture of acids is then esterified to facilitate purification, as the boiling points of the corresponding methyl esters are sufficiently different for separation by distillation.



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Caption: Synthesis workflow from 1,3,5-Mesitylene to **Dimethyl 5-methylisophthalate**.

Detailed Synthesis Protocol

This protocol is adapted from established industrial methods for producing 5-methylisophthalic acid, for which **Dimethyl 5-methylisophthalate** is a key purified intermediate.^[6]

Objective: To synthesize and isolate **Dimethyl 5-methylisophthalate**.

Pillar of Trustworthiness: This protocol incorporates a purification-by-derivatization step. The conversion of the acid mixture to esters allows for efficient separation via distillation, a highly reliable and scalable purification technique. The purity of the final product can be readily

validated by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

- Step 1: Controlled Oxidation of Mesitylene
 - Charge a reaction vessel with 1,3,5-mesitylene, glacial acetic acid (as solvent), and a catalyst system (e.g., cobalt acetate and manganese acetate).[6]
 - Causality: The acetic acid provides a polar medium for the reaction, while the Co/Mn catalyst system is highly effective at facilitating the oxidation of alkyl side chains on an aromatic ring.
 - Heat the mixture to reflux and introduce an oxidant (e.g., compressed air or oxygen) to initiate the oxidation of the methyl groups.
 - Monitor the reaction progress to maximize the yield of 5-methylisophthalic acid within the resulting organic acid mixture.
- Step 2: Esterification
 - After cooling, remove the acetic acid solvent under reduced pressure.
 - Add methanol to the crude organic acid mixture along with a catalytic amount of a strong acid (e.g., sulfuric acid).
 - Heat the mixture to reflux to drive the Fischer esterification reaction, converting the carboxylic acids to their corresponding methyl esters.[6]
 - Causality: Esterification converts the high-boiling, polar carboxylic acids into more volatile, less polar esters, which are ideal for purification by distillation.
- Step 3: Purification by Distillation
 - Perform fractional distillation on the resulting esterified product mixture.[6]

- Collect the fraction corresponding to the boiling point of **Dimethyl 5-methylisophthalate**. The other components, such as dimethyl 3,5-dimethylbenzoate and trimethyl 1,3,5-benzenetricarboxylate, will have different boiling points, allowing for separation.
- Step 4: Quality Control
 - Analyze the collected fraction using GC-MS to confirm purity.
 - Acquire ^1H and ^{13}C NMR spectra to verify the chemical structure.

Chemical Reactivity and Applications

The utility of **Dimethyl 5-methylisophthalate** stems from the reactivity of its ester functional groups and its potential as a monomer precursor.

Core Reactivity

- Hydrolysis: The ester groups can be hydrolyzed back to the corresponding dicarboxylic acid (5-methylisophthalic acid) under acidic or basic conditions. Alkaline hydrolysis followed by acidification is a common method to produce the high-purity acid from the purified ester.^[6]
- Transesterification: This compound can undergo transesterification with other alcohols, particularly diols (e.g., ethylene glycol, butanediol), in the presence of a suitable catalyst. This reaction is the foundation of its use in polyester synthesis.
- Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution. The existing substituents direct incoming electrophiles: the methyl group is weakly activating and ortho, para-directing, while the two ester groups are deactivating and meta-directing. This complex directing effect makes substitution challenging but allows for the synthesis of specifically functionalized derivatives.

Primary Applications

- Intermediate for Specialty Polymers: The most significant application is as a purifiable intermediate for the production of 5-methylisophthalic acid. This acid is then used as a comonomer in the synthesis of specialty polyesters, such as poly(ethylene terephthalate-co-isophthalate). Incorporating the isophthalate moiety disrupts the polymer chain regularity, lowering the melting point and crystallinity, which can improve processability and clarity.

- **Building Block in Drug Discovery:** In drug development, the substituted benzene ring serves as a rigid scaffold. Researchers can use **Dimethyl 5-methylisophthalate** as a starting material to synthesize a library of compounds. For example, the ester groups can be converted to amides, or the aromatic ring can be further functionalized to explore structure-activity relationships (SAR) for a given biological target. Its derivative, Dimethyl 5-aminoisophthalate, is noted as a raw material for drug intermediates.[\[4\]](#)

Spectroscopic and Analytical Characterization

For a research audience, unambiguous structural confirmation is paramount. The following are the expected spectral characteristics for **Dimethyl 5-methylisophthalate**.

Technique	Expected Characteristics
^1H NMR	Aromatic Protons: Three signals in the aromatic region (~ 7.5 - 8.5 ppm). Two protons will be equivalent, resulting in one signal with an integration of 2H, and two other unique protons. Methyl Ester Protons ($-\text{OCH}_3$): A sharp singlet at ~ 3.9 ppm with an integration of 6H, as both ester groups are chemically equivalent. Ring Methyl Protons ($-\text{CH}_3$): A sharp singlet at ~ 2.4 ppm with an integration of 3H.
^{13}C NMR	Carbonyl Carbons ($\text{C}=\text{O}$): Signal around ~ 166 ppm. Aromatic Carbons ($\text{C}-\text{Ar}$): Multiple signals between ~ 128 - 138 ppm. Methyl Ester Carbon ($-\text{OCH}_3$): Signal around ~ 52 ppm. Ring Methyl Carbon ($-\text{CH}_3$): Signal around ~ 21 ppm.
IR Spectroscopy	$\text{C}=\text{O}$ Stretch (Ester): Strong, sharp absorption band around 1720 - 1740 cm^{-1} . $\text{C}-\text{O}$ Stretch (Ester): Strong absorption band in the 1100 - 1300 cm^{-1} region. $\text{C}-\text{H}$ Stretch (Aromatic): Absorptions above 3000 cm^{-1} . $\text{C}-\text{H}$ Stretch (Aliphatic): Absorptions just below 3000 cm^{-1} .
Mass Spectrometry	Molecular Ion (M^+): A peak at m/z corresponding to the molecular weight, 208.21. Key Fragments: Common fragmentation patterns for methyl esters include the loss of a methoxy radical ($\bullet\text{OCH}_3$, M-31) or a methoxycarbonyl group ($\bullet\text{COOCH}_3$, M-59).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **Dimethyl 5-methylisophthalate** is not detailed in the search results, standard laboratory precautions for handling fine organic chemicals should be strictly followed. Safety protocols for related compounds provide a useful reference.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8]
- Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation. Avoid generating dust. Wash hands thoroughly after handling.[7][8]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[1][7]
- First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek medical attention.[7][8][9]

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